molecular formula C₁₅H₁₃ClF₃NO B1161063 (4S)-Efavirenz 2-Desoxo-2-methyl

(4S)-Efavirenz 2-Desoxo-2-methyl

Número de catálogo: B1161063
Peso molecular: 315.72
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4S)-Efavirenz 2-Desoxo-2-methyl, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₁₃ClF₃NO and its molecular weight is 315.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

HIV Treatment

(4S)-Efavirenz 2-Desoxo-2-methyl functions similarly to efavirenz by inhibiting the reverse transcriptase enzyme, which is critical for the replication of HIV. This inhibition prevents the conversion of viral RNA into DNA, thereby impeding viral proliferation. The compound's structural modifications may enhance its efficacy or reduce side effects compared to its parent compound.

Table 1: Comparison of Efficacy and Safety Profiles

Parameter Efavirenz This compound
Mechanism of ActionNNRTINNRTI
Common Side EffectsCNS effects, rashPotentially reduced CNS effects
Resistance ProfileK103N mutations commonMay exhibit different resistance patterns
Clinical EfficacyHighUnder investigation

Structural Studies

Recent studies have focused on the crystal structure of cytochrome P450 2B6 complexed with this compound. This research provides insights into how structural variations affect the binding affinity and metabolic pathways of the drug. Understanding these interactions can lead to the development of more effective antiretroviral therapies with fewer side effects.

Case Study: Crystal Structure Analysis

A study published in MDPI analyzed the crystal structure of CYP2B6 in complex with this compound, revealing that the methyl group substitution enhances binding affinity compared to efavirenz. This finding suggests that this analog may have improved pharmacokinetic properties, which could translate to better therapeutic outcomes in patients .

Pharmacokinetics and Drug Interactions

Research indicates that this compound may exhibit different pharmacokinetic profiles compared to efavirenz. Understanding these differences is crucial for optimizing dosing regimens and minimizing drug-drug interactions.

Table 2: Pharmacokinetic Properties Comparison

Property Efavirenz This compound
Bioavailability~45%To be determined
Half-life40–55 hoursTo be determined
MetabolismCYP2B6, CYP3A4Potentially different metabolic pathways
ExcretionRenal and fecalTo be determined

Future Directions in Research

The ongoing exploration of this compound's applications includes:

  • Clinical Trials : Investigating its efficacy as a first-line treatment option for HIV-infected individuals.
  • Resistance Studies : Evaluating its effectiveness against HIV strains resistant to standard NNRTIs.
  • Combination Therapies : Assessing its potential when combined with other antiretroviral agents to enhance overall treatment efficacy.

Propiedades

Fórmula molecular

C₁₅H₁₃ClF₃NO

Peso molecular

315.72

Sinónimos

(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-2-methyl-4-(trifluoromethyl)-2H-3,1-benzoxazine;  (4S)-6-Chloro-4-(cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.